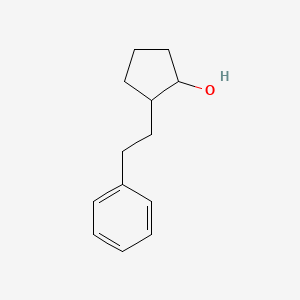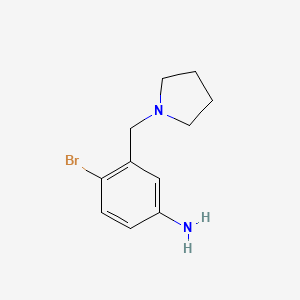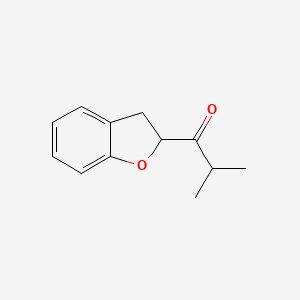
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is characterized by the presence of a benzodiazole ring attached to a propanal group via a sulfanyl linkage. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal typically involves the reaction of 2-mercaptobenzimidazole with an appropriate aldehyde under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline
- Methyl 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanoate
- Ethyl 2-(1H-Benzimidazol-2-ylsulfanyl)acetate
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one
Uniqueness
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal is unique due to its specific structural features, including the presence of both a benzodiazole ring and a propanal group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H10N2OS/c1-7(6-13)14-10-11-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) |
Clave InChI |
BOPJVCJZVXRTLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)SC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)



![Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13190613.png)





